molecular formula C19H23NO7S B10756793 N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid

N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid

Cat. No.: B10756793
M. Wt: 409.5 g/mol
InChI Key: UAGYXJBYAFGRFR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(6-butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of UDP-N-acetylmuramoylalanine–D-glutamate ligase, an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid can be compared with other similar compounds, such as:

    N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-D-glutamic acid: This compound has a similar structure but contains D-glutamic acid instead of L-glutamic acid.

    N-[(6-Pentyloxynaphthalen-2-yl)sulfonyl]-L-glutamic acid: This compound has a similar structure but contains a pentyloxy group instead of a butoxy group.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H23NO7S

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[(6-butoxynaphthalen-2-yl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C19H23NO7S/c1-2-3-10-27-15-6-4-14-12-16(7-5-13(14)11-15)28(25,26)20-17(19(23)24)8-9-18(21)22/h4-7,11-12,17,20H,2-3,8-10H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1

InChI Key

UAGYXJBYAFGRFR-KRWDZBQOSA-N

Isomeric SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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